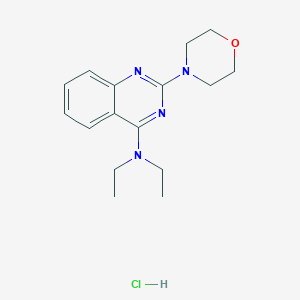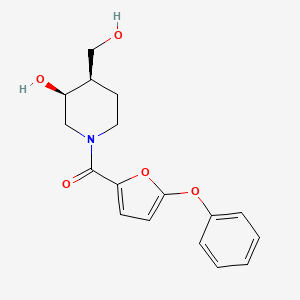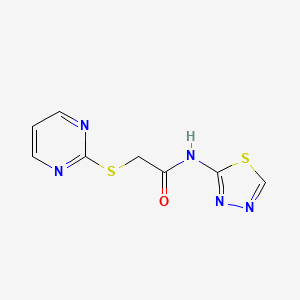
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide, also known as BKM120, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. PI3K is a key mediator of cellular growth and survival, and dysregulation of this pathway has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. BKM120 has been shown to have potent antitumor activity in preclinical models and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide inhibits the PI3K pathway by binding to the p110α subunit of PI3K, which is overexpressed in many cancer cells. This binding prevents the activation of downstream signaling pathways that promote cell growth and survival. Inhibition of the PI3K pathway also leads to increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. In addition, N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to enhance the immune response against cancer cells.
实验室实验的优点和局限性
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has several advantages for use in lab experiments. It is a potent inhibitor of the PI3K pathway and has been shown to be effective against a wide range of cancer types. It also has low toxicity in noncancerous cells, making it a promising candidate for combination therapies with other anticancer agents. However, N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have limited efficacy in certain cancer types, such as melanoma.
未来方向
There are several future directions for research on N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide. One area of interest is in combination therapies with other anticancer agents. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies are needed to determine the optimal combinations and dosages. Another area of interest is in identifying biomarkers that can predict response to N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide. Currently, there are no reliable biomarkers for predicting response to PI3K inhibitors, and identifying such biomarkers would be a major step forward in personalized cancer therapy. Finally, further studies are needed to determine the long-term safety and efficacy of N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide in clinical trials.
合成方法
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-5-nitrobenzamide with 2-butoxyphenylboronic acid, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with methylthioacetaldehyde dimethyl acetal to yield N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide.
科学研究应用
N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer. N-(2-butoxyphenyl)-2-chloro-5-(methylthio)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(2-butoxyphenyl)-2-chloro-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-3-4-11-22-17-8-6-5-7-16(17)20-18(21)14-12-13(23-2)9-10-15(14)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLAMNUVPIKWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5458274.png)

![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
![2-(6-methoxy-2-naphthyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5458291.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)




![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5458351.png)
![(4aS*,8aR*)-1-propyl-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5458357.png)
![1,6-dimethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5458363.png)